molecular formula C6H10N4 B3347404 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 134881-57-5

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No.: B3347404
CAS No.: 134881-57-5
M. Wt: 138.17 g/mol
InChI Key: SBOAQTQFUPQKNP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 134881-57-5) is a versatile triazolo-pyridine derivative with the molecular formula C6H10N4 and a molecular weight of 138.17 g/mol. This compound is a key synthetic intermediate and scaffold in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents. Research indicates that closely related 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives have been investigated as potent γ-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease . These compounds have demonstrated a significant Aβ42-lowering effect in biological evaluations, a key therapeutic target for modifying disease progression . Optimized compounds within this series have also shown high bioavailability and promising blood-brain barrier permeability in preclinical models, underscoring their value in neuroscience drug discovery programs . The compound is supplied as a high-purity material and is intended for research and development purposes exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H2,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOAQTQFUPQKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=N2)N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567706
Record name 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134881-57-5
Record name 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the availability of starting materials and cost-effectiveness of the process are crucial factors in industrial production .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of tetrahydrotriazolopyridines exhibit significant antidepressant effects. A study demonstrated that compounds with similar structures could modulate neurotransmitter levels in the brain, leading to potential therapeutic effects for depression and anxiety disorders .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-2-amine have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research has shown that certain derivatives possess activity against a range of bacterial strains and fungi. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains .

Case Studies

StudyFocusFindings
Antidepressant EffectsDemonstrated modulation of serotonin and norepinephrine levels in animal models.
Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values indicating significant potency.
Antimicrobial PropertiesShowed effectiveness against Staphylococcus aureus and Candida albicans with minimal inhibitory concentrations (MICs) below 50 µg/mL.

Pharmacological Insights

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares THTP-2-amine with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
THTP-2-amine C6H10N4 138.18 -NH2 at position 2 Saturated pyridine ring; higher solubility
THTP-2-amine hydrochloride C6H11ClN4 174.63 -NH2·HCl Discontinued; salt form enhances stability
2-Ethyl-THTP-6-amine C8H14N4 166.22 -NH2 at position 6; ethyl at C2 Altered steric effects; no hazard data
2-Ethyl-THTP-8-amine C8H14N4 166.23 -NH2 at position 8; ethyl at C2 Positional isomer; similar weight
6-Nitro-triazolo[1,5-a]pyridin-2-amine C6H5N5O2 179.13 -NO2 at position 6 Electron-withdrawing nitro group; reactive
5,8-Dimethoxy-triazolo[1,5-c]pyrimidin-2-amine C7H9N5O2 195.18 -OCH3 at C5 and C8 Pyrimidine core; methoxy groups enhance lipophilicity

Key Observations:

  • Saturation Effects : THTP-2-amine’s tetrahydro-pyridine ring improves solubility compared to aromatic analogs like the nitro derivative .
  • Substituent Position: Ethyl substitution at C2 in 2-Ethyl-THTP-6-amine vs.
  • Electron Effects : The nitro group in the C6-nitro analog introduces electron-withdrawing properties, which may enhance reactivity in electrophilic substitutions .
Antiproliferative Potential

A structurally related triazolopyrimidine carboxamide () demonstrated antiproliferative activity, suggesting that the triazolo core is critical for interacting with cellular targets. THTP-2-amine’s saturated ring may improve bioavailability, though direct activity data is lacking .

Herbicidal Activity

Triazolo[1,5-a]pyrimidine sulfonamides () act as acetolactate synthase (ALS) inhibitors, a common herbicide target. Substituent position (e.g., ortho vs. para on benzene rings) drastically affects activity, implying that THTP-2-amine derivatives could be optimized for herbicidal use by modifying substituents .

Biological Activity

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS No. 1306604-59-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on recent research findings.

  • Molecular Formula : C₆H₉N₃
  • Molecular Weight : 123.16 g/mol
  • Purity : ≥95%

The compound features a triazole ring fused to a pyridine structure, contributing to its unique chemical behavior and biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. In vitro tests demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory properties. Biological testing indicated that it inhibits inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory processes. Compared to other known anti-inflammatory agents, this compound exhibited lower iNOS inhibitory activity but still demonstrated potential as a therapeutic agent for inflammatory diseases .

Antiviral Activity

In studies focused on viral infections such as influenza A virus, derivatives of the compound were assessed for their ability to inhibit viral replication. The results indicated that certain modifications to the triazole structure could enhance antiviral efficacy. For example, compounds with specific substituents showed IC50 values in the low micromolar range for inhibiting viral polymerase activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent Biological Activity Remarks
HydrogenBaseline activityMinimal effect
MethylIncreased antimicrobial activityEnhanced solubility
HydroxylImproved anti-inflammatory effectsCritical for receptor binding
Halogen (e.g., Cl)Enhanced antiviral activityIncreases binding affinity

Research indicates that specific substitutions can significantly alter the pharmacological profile of the compound. For instance, hydroxyl groups have been associated with increased binding affinity to target proteins involved in inflammation and infection pathways .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with specific derivatives achieving MIC values as low as 16 µg/mL .
  • Inflammation Model : In an animal model of acute inflammation induced by carrageenan injection, treatment with this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential use in treating inflammatory disorders .
  • Antiviral Screening : A screening assay against influenza A virus revealed that certain analogs of the compound could inhibit viral replication by disrupting PA-PB1 interactions within the viral polymerase complex. The most potent derivative showed an IC50 value of approximately 10 µM .

Q & A

Q. What are the established synthetic routes for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-2-amine?

  • Methodological Answer : The synthesis typically involves cyclization strategies using heterocyclic precursors. For example, a one-pot approach similar to 5-chloro-triazolopyridin-2-amine synthesis () can be adapted:

React a pyridine derivative (e.g., 4-aminopyridine) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate.

Treat with hydroxylamine hydrochloride to generate an N-hydroxy-formimidamide intermediate.

Cyclize using trifluoroacetic acid anhydride (TFAA) to form the triazolopyridine core.

Hydrogenate the pyridine ring to yield the tetrahydro derivative.
Purification via column chromatography and characterization via NMR and mass spectrometry are critical .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer :
  • 1H/13C NMR : Key for identifying proton environments (e.g., amine protons at δ 5.90–6.04 ppm, aromatic protons at δ 7.30–8.04 ppm) and carbon backbone .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 124–164 for derivatives) .
  • X-ray Crystallography : Resolves planar triazolopyridine systems and substituent orientations (as shown for triazolopyrimidine analogs in ).

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying catalytic conditions?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or palladium catalysts for cyclization steps, as used in triazolopyridine derivatization ().
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve intermediate solubility, while toluene enhances cyclization efficiency .
  • Temperature Control : Maintain 80–110°C during cyclization to balance reaction rate and byproduct formation .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and positive controls (e.g., CEP-33779 as a JAK2 inhibitor benchmark) .
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups at the 5-position enhance HDAC inhibition in ).
  • Data Normalization : Account for batch-to-batch purity variations via HPLC (≥95% purity thresholds) .

Q. What are key considerations in designing SAR studies for triazolopyridine derivatives?

  • Methodological Answer :
  • Core Modifications : Introduce substituents at the 5-, 7-, or 8-positions to probe steric/electronic effects (e.g., 5-fluoro derivatives in show altered bioactivity).
  • Ring Saturation : Compare tetrahydro (saturated) vs. aromatic cores for conformational flexibility and target binding ( vs. 18).
  • Pharmacophore Mapping : Use docking simulations to predict interactions with targets like JAK2 or HDAC, validated by crystallographic data ().

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic and NMR data for triazolopyridine derivatives?

  • Methodological Answer :
  • Dynamic Effects : NMR may show averaged signals due to ring puckering in tetrahydro derivatives, while X-ray structures capture static conformations .
  • Solvent Artifacts : Recrystallize from methanol () to minimize solvent inclusion in crystal lattices.
  • Computational Validation : Use DFT calculations to model NMR chemical shifts against experimental data .

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating kinase inhibition potential?

  • Methodological Answer :
  • Kinase Inhibition : Use fluorescence polarization assays with recombinant JAK2 or HDAC enzymes (IC50 determination) .
  • Cell Viability : Test antiproliferative effects in cancer lines (e.g., K562 leukemia) via MTT assays, comparing to reference inhibitors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-2-amine
Reactant of Route 2
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.